molecular formula C26H24N2O8 B5040633 4-Methoxybenzyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

4-Methoxybenzyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5040633
M. Wt: 492.5 g/mol
InChI Key: DWTZEHFNKFSIAJ-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

(4-methoxyphenyl)methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O8/c1-14-23(26(30)34-12-15-6-8-16(33-2)9-7-15)24(25-18(27-14)4-3-5-20(25)29)17-10-21-22(36-13-35-21)11-19(17)28(31)32/h6-11,24,27H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTZEHFNKFSIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)OCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Ring: The initial step involves the nitration of a benzodioxole precursor to introduce the nitro group at the desired position.

    Quinoline Ring Formation: The next step involves the cyclization of an appropriate precursor to form the hexahydroquinoline ring system.

    Esterification: The final step involves the esterification of the carboxylic acid group with 4-methoxybenzyl alcohol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include alkyl halides or acyl chlorides.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Hydroxyl Derivatives: Reduction of the carbonyl group yields hydroxyl derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxybenzyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not well-documented. its potential biological activity could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 4-Methoxybenzyl 2-methyl-4-(6-amino-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 4-Methoxybenzyl 2-methyl-4-(6-hydroxy-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

Structure

The compound features a hexahydroquinoline core with various substituents that contribute to its biological properties. Its structure can be broken down into several functional groups:

  • Methoxybenzyl group : Enhances lipophilicity and may influence binding interactions.
  • Nitrobenzodioxole moiety : This group is often associated with biological activity, particularly in anticancer and antimicrobial contexts.
  • Carboxylate functionality : May play a role in interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C21H22N2O6C_{21}H_{22}N_{2}O_{6}, with a molecular weight of approximately 398.41 g/mol.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. Studies have shown that compounds similar to 4-Methoxybenzyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate demonstrate the ability to inhibit cell proliferation in various cancer cell lines.

For instance:

  • Mechanism of Action : Inhibition of sirtuins has been proposed as a mechanism for the anticancer effects observed in related quinoline derivatives .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Quinoline derivatives have been evaluated for their ability to combat bacterial and fungal infections:

  • In vitro Studies : Several studies have reported moderate to good antimicrobial activity against various pathogens .

Anti-inflammatory Effects

Quinoline derivatives have been noted for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism among these compounds:

  • Case Study : A study demonstrated that certain quinoline derivatives effectively inhibited COX-2 activity, suggesting potential therapeutic applications in inflammatory diseases .

Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerCell proliferation inhibition
AntimicrobialModerate to good activity
Anti-inflammatoryCOX inhibition

Case Studies

  • Anticancer Evaluation : A study involving various quinoline derivatives showed that structural modifications significantly affected their anticancer efficacy against MCF-7 breast cancer cells. The presence of nitro groups was correlated with enhanced activity.
  • Antimicrobial Testing : Another investigation tested a series of quinoline compounds against E. coli and Staphylococcus aureus, revealing that those with electron-withdrawing groups exhibited superior antibacterial properties.

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